2-(4-Fluoro-2-methylphenyl)acetaldehyde

Description

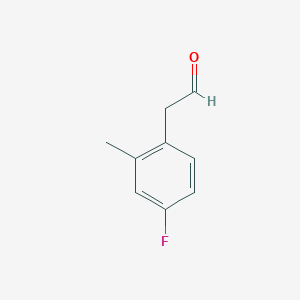

2-(4-Fluoro-2-methylphenyl)acetaldehyde is a fluorinated aromatic aldehyde characterized by a methyl group at the 2-position and a fluorine atom at the 4-position of the phenyl ring, with an acetaldehyde side chain.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHPJFSZLMMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method to introduce acyl groups onto aromatic rings using acyl halides or acid anhydrides catalyzed by Lewis acids such as anhydrous aluminum chloride (AlCl3). For 2-(4-Fluoro-2-methylphenyl)acetaldehyde, the process involves:

- Starting from 2-substituted thiophene or fluorophenyl derivatives.

- Reacting with acyl halides (e.g., 5-iodo-2-methylbenzoic acid converted to acyl halide by thionyl chloride).

- Catalysis by anhydrous AlCl3 in dichloromethane solvent.

- Formation of the aldehyde-substituted aromatic compound at the 2-position.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Friedel-Crafts acylation remains a cornerstone for introducing aldehyde groups onto fluorinated aromatic rings, especially when combined with organometallic reagents to install substituents.

- Suzuki coupling offers a modular and efficient way to assemble the aromatic framework with fluorine and methyl groups before aldehyde installation.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- Handling of intermediates requires careful control of moisture and temperature to prevent side reactions.

- Safety protocols must be observed due to the reactive nature of aldehydes and the use of toxic reagents like thionyl chloride and organometallics.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 2-(4-Fluoro-2-methylphenyl)acetic acid.

Reduction: 2-(4-Fluoro-2-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-(4-Fluoro-2-methylphenyl)acetaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its functional groups allow for further derivatization, enabling the construction of more complex structures.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used in synthesizing anti-inflammatory and analgesic drugs due to its ability to modify biological activity through structural changes. |

| Agrochemicals | Employed in the development of herbicides and pesticides, leveraging its reactivity to create effective agrochemical agents. |

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties against various cell lines. For instance, modifications to the acetaldehyde moiety can enhance cytotoxicity against breast cancer cells.

Materials Science

Development of Functional Materials

The fluorinated nature of this compound allows it to be incorporated into polymers and materials that require specific thermal and chemical stability.

- Fluorinated Polymers : Utilized in creating fluorinated polymers that exhibit enhanced resistance to solvents and high temperatures.

- Coatings : Investigated for use in protective coatings due to their hydrophobic properties.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized derivatives of this compound and evaluated their anticancer activity against several cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation at low concentrations, demonstrating potential as new anticancer agents .

Case Study 2: Synthesis of Fluorinated Compounds

A recent publication detailed a synthetic route involving this compound as a precursor for creating fluorinated heterocycles. This method showcased the compound's versatility and importance in generating complex fluorinated structures used in pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and stability through inductive and resonance effects.

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

Substituent positions on the phenyl ring critically alter physical and analytical properties. For example:

- 2-(3-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have identical boiling points but distinct GC retention times due to differences in polarity and interaction with the GC column (HP-1ms) .

- 2-Chloro-2-phenylacetaldehyde (a positional isomer with chlorine on the acetaldehyde chain) exhibits a lower boiling point and shorter GC retention time than its ring-substituted analogs, highlighting the impact of substituent placement .

Table 1: Comparison of Chlorophenylacetaldehydes

Halogen Variation: Fluoro vs. Chloro Analogs

Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may enhance the stability of the aldehyde group in 2-(4-Fluoro-2-methylphenyl)acetaldehyde . For instance:

Cyclic vs. Aromatic Substituents: Pheromone Analogs

Compounds such as (Z)-DMCHA and (E)-DMCHA (cyclohexylidene-substituted aldehydes) are used as beetle pheromones. Key differences include:

- Mass Spectrometry : DMCHA analogs show distinct fragmentation patterns (e.g., m/z 152(79), 137(61)) due to cyclohexylidene ring cleavage, whereas aromatic analogs like the target compound would fragment via phenyl ring modifications .

- Bioactivity : The rigidity of cyclic substituents in DMCHA enhances pheromone specificity, whereas the planar aromatic ring in This compound might reduce receptor binding affinity .

Table 2: MS Fragmentation Comparison

| Compound | Key MS Fragments (m/z) | Application |

|---|---|---|

| (Z)-DMCHA | 152(79), 137(61), 109(100) | Beetle pheromone |

| Hypothetical Target Compound | Likely phenyl-derived fragments | Agrochemical intermediate |

Stability and Analytical Behavior

- GC Retention : Boiling points and retention times correlate with substituent position and halogen type. For example, this compound is expected to elute earlier than chlorophenyl analogs due to lower molecular weight and polarity .

- Artifact Formation : Like acetaldehyde, fluorinated aldehydes may form artifacts during GC analysis under oxidative conditions, though fluorine’s stability could mitigate this .

Biological Activity

2-(4-Fluoro-2-methylphenyl)acetaldehyde is an organic compound characterized by its aldehyde functional group and a substituted aromatic ring. Its molecular formula is C₉H₉F, featuring a fluorine atom and a methyl group on the phenyl ring. This unique substitution pattern significantly influences its chemical properties and biological activities, making it a subject of interest in various studies.

The presence of the fluorine atom enhances the compound's lipophilicity, which can affect its reactivity and interactions with biological systems. This modification may also influence its potential therapeutic applications, particularly in the context of oxidative stress-related diseases.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit notable biological activities, particularly antioxidant properties. The following sections detail specific findings regarding its biological activity.

Antioxidant Properties

Studies have demonstrated that derivatives of this compound possess significant antioxidant capabilities. For instance, research involving nitrone derivatives has shown that those containing the 4-fluoro-3-methylphenyl motif exhibit strong inhibition of lipid peroxidation (LP) and serve as effective hydroxyl radical scavengers .

Table 1: Antioxidant Activity of Nitrone Derivatives

| Compound Name | Lipid Peroxidation Inhibition (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| N-Methyl nitrone (8f) | 34.3% | 99.9% |

| N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (9f) | 87% | 16% |

The nitrone bearing the 4-fluoro-3-methylphenyl motif was identified as the most potent lipoxygenase (LOX) inhibitor among tested compounds, with an inhibitory concentration of 27 μM .

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Aldehydes like this compound can form adducts with amino acids in proteins, potentially influencing enzyme activity and cellular signaling pathways .

Case Studies

A study focused on the synthesis of novel triazole-containing nitrones revealed that compounds derived from this compound exhibited promising antioxidant properties. The research highlighted that these compounds could prevent oxidative stress-related diseases by mitigating lipid peroxidation and scavenging free radicals .

Q & A

Basic Questions

Q. What are common synthetic routes for 2-(4-Fluoro-2-methylphenyl)acetaldehyde, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation of 4-fluoro-2-methyltoluene followed by oxidation of the resulting alcohol intermediate. For purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Post-synthesis characterization via -NMR should confirm the aldehyde proton resonance at ~9.5–10.0 ppm, while GC-MS can detect impurities. Ensure anhydrous conditions during synthesis to avoid hydration byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of -NMR (to identify aromatic protons and the aldehyde group), -NMR (to confirm carbonyl carbon at ~190–200 ppm), and FT-IR (stretching bands at ~1720 cm for C=O and ~2800 cm for aldehyde C-H). High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHFO, MW 152.16 g/mol) .

Q. What purification strategies are effective for this compound?

- Methodology : Recrystallization from ethanol/water mixtures (1:3 ratio) or vacuum distillation (bp ~120–130°C at 10 mmHg) are effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect residual solvents or side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, using a Pd/C catalyst under hydrogen atmosphere may reduce oxidation side reactions. Computational tools (e.g., density functional theory, DFT) can predict transition states and identify rate-limiting steps, as demonstrated in reaction path search methods .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity. For fluorinated analogs, use molecular docking simulations (AutoDock Vina) to assess binding affinity variations caused by fluorine’s electronegativity. Iterative computational-experimental feedback loops, as proposed by ICReDD, can reconcile discrepancies .

Q. How does the fluorine substituent influence metabolic stability in in vitro studies?

- Methodology : Compare metabolic half-life (t) in liver microsomes between fluorinated and non-fluorinated analogs. Fluorine’s electron-withdrawing effect reduces CYP450-mediated oxidation. Use LC-MS/MS to quantify metabolites and identify degradation pathways .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodology : Utilize SMILES strings (e.g.,

CC1=CC(=C(C=C1)CC=O)F) to generate 3D conformers (Open Babel). Apply quantum mechanical calculations (Gaussian 16) to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with similar compounds (e.g., 2-(4-Ethoxyphenyl)acetaldehyde) to infer reactivity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology : Synthesize derivatives with varied substituents (e.g., methyl, methoxy) on the phenyl ring. Assess bioactivity (e.g., IC) and correlate with steric/electronic parameters (Hammett constants). Molecular dynamics simulations (GROMACS) can model ligand-receptor interactions over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.